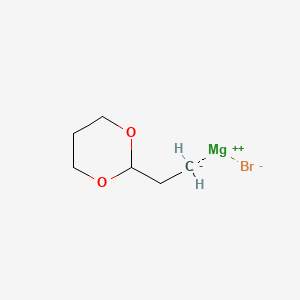

(1,3-Dioxan-2-ylethyl)magnesium bromide

Descripción

Precursor Selection and Halogenation Strategies

The primary precursor for the synthesis of (1,3-Dioxan-2-ylethyl)magnesium bromide is 2-(2-Bromoethyl)-1,3-dioxane (B48130). sigmaaldrich.com The stability and reactivity of this key intermediate are crucial for the subsequent Grignard formation.

A common and effective method for synthesizing 2-(2-Bromoethyl)-1,3-dioxane involves the reaction of acrolein with 1,3-propanediol (B51772) in the presence of gaseous hydrogen bromide. orgsyn.org This procedure, detailed in Organic Syntheses, provides a reliable route to the desired bromo-acetal.

The reaction proceeds in a one-pot fashion. Initially, acrolein is treated with hydrogen bromide in dichloromethane (B109758) at low temperatures (0–5°C) to form 3-bromopropionaldehyde. orgsyn.org The completion of this step can be visually monitored using an indicator like dicinnamalacetone. orgsyn.org Following the formation of the aldehyde, 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid monohydrate are added. orgsyn.org The mixture is stirred at room temperature, leading to the formation of the cyclic acetal (B89532), 2-(2-Bromoethyl)-1,3-dioxane. orgsyn.org The product is then isolated and purified by vacuum distillation. orgsyn.org

It is important to note that the 1,3-dioxane (B1201747) ring serves as a protecting group for the aldehyde functionality. This protection is essential because Grignard reagents readily react with aldehydes. masterorganicchemistry.comlibretexts.org By converting the aldehyde to an acetal, the Grignard reagent can be formed on the ethyl bromide portion of the molecule without reacting with itself. masterorganicchemistry.com

A similar strategy can be employed for the synthesis of related compounds, such as 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, by reacting methyl vinyl ketone with ethylene (B1197577) glycol saturated with hydrogen bromide. prepchem.com

Optimized Grignard Formation Conditions

The formation of this compound from 2-(2-Bromoethyl)-1,3-dioxane requires precise control over several experimental parameters. adichemistry.comnumberanalytics.com The inherent reactivity of Grignard reagents necessitates careful optimization of solvent, initiation techniques, and temperature. adichemistry.com

The choice of solvent is critical for the successful preparation and stabilization of Grignard reagents. adichemistry.com Ether solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are most commonly used. adichemistry.com These solvents are advantageous because they are aprotic and can solvate the magnesium ion, forming a stable complex that helps to keep the Grignard reagent in solution. adichemistry.comquora.com

For the formation of this compound, THF is a particularly suitable solvent. sigmaaldrich.com It has a higher boiling point than diethyl ether, allowing for a wider range of reaction temperatures. acs.org Furthermore, THF is often more effective in solvating and stabilizing Grignard reagents, especially those that are less reactive or prone to decomposition. adichemistry.com The commercially available solution of this compound is typically provided as a 0.5 M solution in THF. sigmaaldrich.com

The interaction between the solvent and the Grignard reagent can be complex. For instance, in the case of (hmds)MgBr, different ether solvents can lead to varying degrees of aggregation and complex formation, as observed through 29Si NMR spectroscopy. nih.gov While 1,3-dioxolane (B20135) was found to be less effective as a bidentate ligand for a single magnesium atom in that specific system, the oxygen atoms within the 1,3-dioxane ring of the target Grignard reagent itself can potentially influence its stability and reactivity through intramolecular coordination.

A significant challenge in Grignard reagent synthesis is the initiation of the reaction, which is often hindered by a passivating layer of magnesium oxide on the surface of the magnesium metal. adichemistry.comblogspot.com To overcome this, various activation methods are employed to expose a fresh, reactive magnesium surface.

Common chemical activation techniques include the addition of a small amount of an initiator such as iodine, 1,2-dibromoethane (B42909), or bromine. adichemistry.comblogspot.comresearchgate.net These substances react with the magnesium surface, cleaning it and generating a small amount of a highly reactive species that can initiate the main reaction. researchgate.netwvu.edu For example, 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, effectively activating the metal surface. researchgate.netwvu.edu

Mechanical activation methods can also be effective. Stirring the magnesium turnings under an inert atmosphere (argon or nitrogen) for an extended period can mechanically abrade the oxide layer, exposing the reactive metal. acs.orgblogspot.comresearchgate.net Sonication is another physical method that can be used to clean the magnesium surface and promote reaction initiation. researchgate.netresearchgate.net

For large-scale or particularly challenging syntheses, highly reactive Rieke magnesium, prepared by the reduction of MgCl2 with lithium metal, can be used. adichemistry.com Another advanced method involves the use of diisobutylaluminum hydride (DIBAH) to activate the magnesium surface and dry the reaction mixture, allowing for reliable initiation at lower temperatures. acs.org

| Activation Method | Description | Key Advantages |

| Iodine | A crystal of iodine is added to the magnesium suspension. researchgate.net | Simple and commonly used. |

| 1,2-Dibromoethane | A small amount is added to react with the magnesium surface, producing ethylene gas. researchgate.netwvu.edu | Effective and the gaseous byproduct is easily removed. |

| Mechanical Stirring | Dry stirring of magnesium turnings under an inert atmosphere for several hours. blogspot.comresearchgate.net | Avoids chemical activators and can be very effective. |

| Sonication | Using ultrasound to clean the magnesium surface. researchgate.netresearchgate.net | Provides physical activation. |

| DIBAH | Utilizes diisobutylaluminum hydride for surface activation and drying. acs.org | Allows for initiation at lower and safer temperatures. |

Temperature control is a critical aspect of Grignard reagent synthesis, influencing both the rate of reaction and the stability of the product. numberanalytics.com The formation of Grignard reagents is an exothermic process, and excessive heat can lead to side reactions or decomposition of the reagent. Some Grignard reagents, including those derived from 2-(2-bromoethyl)-1,3-dioxolane (B43116), are known to be thermally unstable. chegg.com Therefore, maintaining a controlled temperature, often at or below room temperature, is crucial. numberanalytics.comacs.org For some functionalized Grignard reagents, temperatures as low as -40°C may be required to prevent reactions with sensitive groups like esters or nitriles. researchgate.net

Monitoring the progress of the reaction is also important for ensuring a successful synthesis. The initiation of the reaction can often be detected by a noticeable temperature increase. acs.org For more detailed analysis, spectroscopic methods can be employed. For example, in situ FTIR spectroscopy has been used for real-time online analysis of Grignard reactions on an industrial scale. acs.org NMR spectroscopy can also be a powerful tool for characterizing the Grignard reagent and any intermediates or byproducts. For instance, 29Si NMR has been used to study the equilibrium of magnesium amide species in ether solvents. nih.gov Titration methods, using indicators like 2-hydroxybenzaldehyde phenylhydrazone or benzoic acid with 4-(phenylazo)diphenylamine, can be used to determine the concentration of the formed Grignard reagent. chemicalbook.com

Considerations for Anhydrous and Inert Reaction Environments

Grignard reagents are highly reactive and sensitive to protic compounds, particularly water. quora.comdoubtnut.comdoubtnut.com The presence of moisture will lead to the protonation of the Grignard reagent, forming an alkane and magnesium hydroxide (B78521) salts, thereby destroying the desired product. doubtnut.comyoutube.com Consequently, it is absolutely essential to carry out the synthesis of this compound under strictly anhydrous and inert conditions. adichemistry.comquora.com

This requires the thorough drying of all glassware, typically in an oven, and the use of anhydrous solvents. quora.comresearchgate.net Solvents are often distilled from a drying agent immediately before use. The reaction should be conducted under an inert atmosphere, such as dry argon or nitrogen, to exclude both moisture and oxygen. blogspot.comresearchgate.net It is important to note that fresh magnesium surfaces can react with nitrogen to form magnesium nitride, so argon is often the preferred inert gas. blogspot.com Maintaining these conditions throughout the preparation, storage, and subsequent use of the Grignard reagent is paramount for a successful outcome. youtube.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

magnesium;2-ethyl-1,3-dioxane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTDOBDFYXFIPN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452623 | |

| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-44-6 | |

| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1,3 Dioxan 2 Ylethyl Magnesium Bromide

Comparative Analysis of Synthetic Routes and Yield Optimization

The successful synthesis of (1,3-Dioxan-2-ylethyl)magnesium bromide hinges on the careful control of reaction conditions to favor the formation of the Grignard reagent while minimizing side reactions. The primary route to this compound involves the reaction of 2-(2-bromoethyl)-1,3-dioxane (B48130) with magnesium metal in an ethereal solvent. However, the inherent reactivity of Grignard reagents and the presence of the acetal (B89532) functionality necessitate a detailed examination of various synthetic parameters to ensure high yields and purity.

A critical aspect in the preparation of acetal-containing Grignard reagents is the potential for intramolecular reactions or decomposition, especially given that analogous reagents derived from 2-(2-bromoethyl)-1,3-dioxolane (B43116) are known to be thermally unstable. udel.edu Therefore, the choice of solvent, reaction temperature, and the method of magnesium activation are paramount.

Synthetic Routes and Reaction Conditions:

The standard method for preparing this compound follows the general principles of Grignard reagent synthesis. unp.edu.archemguide.co.uk This involves the reaction of an organic halide, in this case, 2-(2-bromoethyl)-1,3-dioxane, with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). pressbooks.pubmasterorganicchemistry.com

The reaction is typically initiated by adding a small portion of the 2-(2-bromoethyl)-1,3-dioxane solution to the magnesium turnings. researchgate.net Activation of the magnesium surface is often necessary to start the reaction and can be achieved by methods such as mechanical stirring, the addition of a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909). libretexts.org Once the reaction commences, as indicated by the disappearance of the iodine color and the onset of gentle reflux, the remainder of the bromoacetal solution is added dropwise at a rate that maintains a steady reaction.

Yield Optimization:

Several factors can be manipulated to optimize the yield of this compound.

Solvent: Tetrahydrofuran (THF) is often the solvent of choice for more challenging Grignard preparations due to its higher boiling point and better solvating properties for the Grignard reagent compared to diethyl ether. pressbooks.pub This increased stability can be crucial for preventing the decomposition of thermally sensitive reagents.

Temperature: Maintaining a controlled temperature is vital. While initiation may require gentle warming, the exothermic nature of the Grignard formation necessitates efficient cooling to prevent side reactions, such as Wurtz coupling. libretexts.org For thermally unstable Grignard reagents, conducting the reaction at lower temperatures is often beneficial.

Magnesium Activation: The purity and activation of the magnesium are critical for a successful and high-yielding reaction. Using fresh, high-purity magnesium turnings and an effective activation method ensures a rapid and clean reaction, minimizing the formation of byproducts. libretexts.org

Purity of Reagents: The rigorous exclusion of water is a cornerstone of Grignard chemistry. unp.edu.ar All glassware must be thoroughly dried, and the solvent and the starting halide must be anhydrous to prevent the quenching of the Grignard reagent. The starting material, 2-(2-bromoethyl)-1,3-dioxane, should also be of high purity.

Interactive Data Table: Factors Affecting Yield of Acetal-Protected Grignard Reagents

| Factor | Condition | Expected Outcome on Yield | Rationale |

| Solvent | Tetrahydrofuran (THF) | Higher | Better stabilization of the Grignard reagent. pressbooks.pub |

| Diethyl Ether (Et₂O) | Lower | Lower boiling point may not be sufficient to maintain stability. | |

| Temperature | Low (0-10 °C) | Higher | Minimizes thermal decomposition and side reactions. |

| Reflux | Lower | Increased risk of decomposition for unstable reagents. | |

| Mg Activation | Iodine/1,2-Dibromoethane | Higher | Ensures a clean and efficient start to the reaction. libretexts.org |

| No Activation | Lower | Incomplete or slow reaction, leading to lower conversion. | |

| Water Content | Anhydrous | High | Prevents quenching of the highly basic Grignard reagent. unp.edu.ar |

| Traces of Water | Low | Significant reduction in yield due to protonolysis. |

Research Findings Summary:

While specific yield data for the synthesis of this compound from peer-reviewed research is scarce in the readily available literature, commercial suppliers like Sigma-Aldrich offer it as a 0.5 M solution in THF, indicating that a reproducible and scalable synthesis exists. The work by Forbes et al. on similar acetal-protected Grignard reagents reports high yields, suggesting that with optimized conditions, the formation of this compound can also be highly efficient. researchgate.netrsc.org The key to success lies in the meticulous application of standard Grignard reaction techniques with particular attention to the potential thermal instability of the product.

Fundamental Reactivity and Reaction Mechanisms of 1,3 Dioxan 2 Ylethyl Magnesium Bromide

Nucleophilic Character and Basicity Profile

Like all Grignard reagents, the reactivity of (1,3-Dioxan-2-ylethyl)magnesium bromide is defined by the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon (≈2.55) and magnesium (≈1.31), this bond is highly polarized, conferring substantial carbanionic character on the carbon atom attached to the magnesium. wikipedia.orgquora.com This polarization makes the organic moiety a potent nucleophile and a strong base. masterorganicchemistry.comyoutube.com

As a strong base, this compound reacts readily with protic compounds, such as water, alcohols, and carboxylic acids. youtube.comlibretexts.org This reaction, an acid-base neutralization, leads to the protonation of the carbanion to form the corresponding alkane (3-ethyl-1,3-dioxane) and a magnesium salt, destroying the Grignard reagent. libretexts.orgquora.com Consequently, all reactions involving this reagent must be performed under strictly anhydrous conditions. wikipedia.org

The primary synthetic utility of this compound lies in its nucleophilic character. The electron-rich carbon atom readily attacks a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com For instance, it is employed in Grignard addition-acylation methods for preparing enamides and in the synthesis of trisubstituted allenes from propargylic ammonium (B1175870) salts. sigmaaldrich.com

Stereoelectronic Effects Imparted by the 1,3-Dioxane (B1201747) Moiety

The 1,3-dioxane ring is not merely a passive spectator in the molecule; it exerts significant stereoelectronic effects that influence the reagent's stability, conformation, and reactivity.

The 1,3-dioxane ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces key differences. The C-O bond length is shorter than the C-C bond length, leading to a higher energy barrier for the chair-twist conformation compared to cyclohexane. thieme-connect.de This structural feature also results in more pronounced 1,3-diaxial interactions. thieme-connect.de

The oxygen atoms, with their lone pairs of electrons, can act as internal Lewis bases, potentially coordinating with the Lewis acidic magnesium center of the Grignard reagent. This intramolecular coordination can influence the reagent's stability and aggregation state in solution. The acetal (B89532) functional group within the 1,3-dioxane ring is generally stable under the basic conditions of Grignard reactions, making it an effective protecting group for a carbonyl functionality. wikipedia.orgthieme-connect.de

The structural and reactivity profile of this compound can be better understood by comparing it to related Grignard reagents.

| Reagent Type | Heterocyclic Ring | Ring Size | Predominant Conformation | Key Features |

| This compound | 1,3-Dioxane | 6-membered | Chair | Defined geometry, potential for 1,3-diaxial interactions. thieme-connect.de |

| (1,3-Dioxolan-2-ylmethyl)magnesium bromide | 1,3-Dioxolane (B20135) | 5-membered | Envelope/Twist | More flexible than dioxane, lower energy barrier for conformational changes. thermofisher.comnih.gov |

| Acyclic Ether-containing Grignard (e.g., methoxyethylmagnesium bromide) | None | Acyclic | Freely rotating | Lacks the conformational constraints and stereoelectronic influence of a cyclic system. |

The five-membered 1,3-dioxolane ring of a reagent like (1,3-Dioxolan-2-ylmethyl)magnesium bromide is more planar and flexible than the six-membered 1,3-dioxane ring. thermofisher.comnih.gov It adopts envelope or twist conformations, which have different steric and electronic environments compared to the chair conformation of dioxane. These conformational differences can translate into different selectivities in reactions. Acyclic organomagnesium reagents containing ether functionalities lack the conformational rigidity of their cyclic counterparts, which can affect their chelating ability and stereochemical influence during reactions.

Mechanistic Studies of Addition Reactions

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis. nih.gov The mechanism begins with the coordination of the magnesium atom, a Lewis acid, to the carbonyl oxygen atom. This coordination polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon. fiveable.meyoutube.com

Following coordination, the nucleophilic alkyl group is transferred from the magnesium to the carbonyl carbon. This typically proceeds through a cyclic, six-membered transition state. fiveable.me The reaction results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.comyoutube.com While this polar, nucleophilic addition is common, some reactions, particularly with sterically hindered ketones or certain substrates, can proceed via a single-electron transfer (SET) mechanism, which involves radical intermediates. acs.org

The simple formula RMgX belies the complex nature of Grignard reagents in solution. acs.org In ethereal solvents like THF, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

This equilibrium means that a solution of this compound contains not only the parent compound but also bis(1,3-dioxan-2-ylethyl)magnesium (MgR₂) and magnesium bromide (MgBr₂). acs.org These species can further associate to form dimers and larger aggregates, although polar solvents like THF favor the formation of monomeric species. fiveable.meacs.org

The magnesium counterion (MgBr⁺) is not a mere spectator ion. It plays a crucial role as a Lewis acid, activating the electrophile for attack. fiveable.me Furthermore, the nature of the halide can influence reactivity and stereoselectivity, an observation known as the "halide effect." nih.gov The aggregation state of the reagent is also critical, as monomers, dimers, and other aggregates can exhibit different reactivities. Additives such as lithium chloride (LiCl) can modify these equilibria, often breaking up aggregates and forming more reactive "ate" complexes, which can enhance the nucleophilicity of the reagent. researchgate.net

Elucidation of Transition States and Stereochemical Outcomes

The stereochemical outcomes of reactions involving Grignard reagents are often dictated by the steric and electronic properties of both the reagent and the substrate. For organomagnesium compounds containing chiral centers or bulky protecting groups, such as this compound, the approach to the electrophile can be significantly influenced by the dioxan ring.

While specific transition state calculations for reactions of this compound are not extensively detailed in publicly available literature, general principles of Grignard reaction stereochemistry provide a framework for understanding its behavior. The stereochemistry of the addition of a Grignard reagent to a carbonyl compound, for instance, is often explained by models such as Cram's rule or the Felkin-Anh model, which consider the steric hindrance around the prochiral carbonyl carbon.

In cases involving substrates with existing stereocenters, the inherent chirality of the molecule can direct the approach of the Grignard reagent. For example, the addition of methylmagnesium bromide to certain steroidal 4,5-epoxy-3-ketones has been shown to be determined by the stereochemistry of the epoxide. nih.gov This suggests that the existing stereochemistry of the substrate can be a primary determinant of the product's stereochemistry. nih.gov Similarly, for Grignard reagents with bulky substituents like this compound, the dioxan group itself can act as a stereodirecting element, though this is highly dependent on the specific substrate and reaction conditions. Generally, in the absence of strong directing groups on the substrate, the addition of a Grignard reagent to a prochiral center often results in a racemic or near-racemic mixture of products. reddit.com

Highly diastereoselective additions have been observed in reactions of Grignard reagents with 4-substituted-2-keto-1,3-dioxanes, where a remote alkyl group controls the stereochemical outcome. researchgate.net This indicates that the stereoselectivity can differ significantly from that of other organometallic reagents. researchgate.net

Investigations into Side Reactions and Competing Pathways

The utility of Grignard reagents in synthesis can be limited by several competing side reactions. For this compound, which possesses β-hydrogens, these side reactions are a critical consideration.

Protonolysis: Grignard reagents are strong bases and will react with any available acidic protons in the reaction mixture. masterorganicchemistry.com This includes water, alcohols, and even terminal alkynes. masterorganicchemistry.comkhanacademy.org The presence of adventitious moisture can lead to the quenching of the Grignard reagent, forming the corresponding alkane (in this case, 2-ethyl-1,3-dioxane) and reducing the yield of the desired product. To suppress this side reaction, all glassware must be rigorously dried, and anhydrous solvents must be used. khanacademy.org The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Dimerization (Wurtz-type Coupling): Another common side reaction is the coupling of the Grignard reagent with the parent alkyl halide. This Wurtz-type reaction can lead to the formation of a dimer. In the synthesis of Grignard reagents, this can be minimized by using a large excess of magnesium turnings and adding the alkyl halide slowly to the magnesium suspension. orgsyn.org This ensures that the concentration of the alkyl halide is kept low, favoring the formation of the Grignard reagent over the coupling product.

A related phenomenon is the Schlenk equilibrium, which describes the equilibrium between the alkylmagnesium halide (RMgX) and the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). nih.gov While not a side reaction in the traditional sense, the position of this equilibrium can influence the reactivity and reaction pathway.

Beta-hydride elimination is a significant decomposition pathway for organometallic compounds that have a hydrogen atom on the carbon atom beta to the metal center. wikipedia.orgchemeurope.com this compound has hydrogens on the beta-carbon and is therefore susceptible to this reaction.

The mechanism involves the transfer of a hydride from the beta-carbon of the alkyl group to the magnesium center, with the concurrent formation of an alkene and a magnesium hydride species. libretexts.orgwordpress.com For this to occur, the complex typically requires an open coordination site on the metal. wikipedia.org

Conditions Favoring Beta-Hydride Elimination:

Steric Hindrance: When a Grignard reagent reacts with a sterically hindered ketone, the normal nucleophilic addition can be slowed, allowing the competing beta-hydride elimination pathway to become more prominent. wordpress.com In this case, the Grignard reagent acts as a reducing agent rather than a nucleophile. wordpress.com

Temperature: Higher reaction temperatures can provide the necessary activation energy for beta-hydride elimination to occur.

Substrate: The nature of the substrate can influence the rate of the desired reaction versus the elimination side reaction.

Beta-hydride elimination can be an undesirable side reaction that lowers the yield of the intended product, for example, in nickel- and palladium-catalyzed cross-coupling reactions. chemeurope.com However, it is also a key step in important industrial processes like the Shell higher olefin process. wikipedia.org

The table below summarizes the key side reactions and factors influencing them for a typical Grignard reagent with beta-hydrogens, such as this compound.

| Side Reaction | Description | Influencing Factors | Method of Suppression |

| Protonolysis | Reaction with acidic protons to quench the Grignard reagent. | Presence of water, alcohols, or other acidic functional groups. | Use of rigorously dried glassware and anhydrous solvents under an inert atmosphere. masterorganicchemistry.comkhanacademy.org |

| Dimerization | Coupling of the Grignard reagent with the parent alkyl halide. | High concentration of alkyl halide during Grignard formation. | Slow addition of the alkyl halide to an excess of magnesium. orgsyn.org |

| Beta-Hydride Elimination | Transfer of a beta-hydride to form an alkene and a magnesium hydride. | Steric hindrance at the reaction center, elevated temperatures. wikipedia.orgwordpress.com | Use of less sterically hindered substrates, maintaining lower reaction temperatures. |

Applications of 1,3 Dioxan 2 Ylethyl Magnesium Bromide in Complex Organic Synthesis

Carbonyl Additions and Subsequent Transformations

The primary application of (1,3-Dioxan-2-ylethyl)magnesium bromide lies in its role as a potent nucleophile in carbonyl addition reactions. The carbanionic center attacks the electrophilic carbon of aldehydes, ketones, esters, and amides, leading to the formation of new carbon-carbon bonds and the generation of alcohols or ketones after work-up. purdue.edumasterorganicchemistry.com

Reactions with Aldehydes and Ketones for Alcohol Synthesis

The reaction of this compound with aldehydes results in the formation of secondary alcohols, while its reaction with ketones produces tertiary alcohols. masterorganicchemistry.comdoubtnut.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

This reactivity is a cornerstone of synthetic strategies requiring the construction of complex alcohol-containing molecules. The protected aldehyde within the Grignard reagent allows for the selective formation of these alcohols without interference from the latent carbonyl group.

Table 1: Synthesis of Alcohols via Carbonyl Addition

| Electrophile | Grignard Reagent | Product | Yield (%) |

| Benzaldehyde | This compound | 1-(1,3-Dioxan-2-yl)-3-phenylpropan-2-ol | High (Qualitative) |

| Acetophenone | This compound | 2-(1,3-Dioxan-2-yl)-1-phenylethan-1-ol | High (Qualitative) |

Reactivity with Esters and Amides for Ketone and Alcohol Formation

The reaction of Grignard reagents with esters typically results in the formation of tertiary alcohols. This occurs through a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup.

To achieve the synthesis of ketones from esters using Grignard reagents, the reaction must be stopped after the first addition. This is often difficult to control. A more effective method for synthesizing ketones involves the use of N-methoxy-N-methylamides, also known as Weinreb amides. The reaction of a Grignard reagent with a Weinreb amide forms a stable chelated intermediate that does not collapse until acidic workup, thus preventing the second addition and affording the ketone in good yield. researchgate.net

While less common, the reaction of Grignard reagents with amides can also occur. The high reactivity of allylmagnesium bromide, for instance, allows for addition to carboxamides. nih.gov It is plausible that this compound would react similarly with activated amides or under forcing conditions.

Table 2: Synthesis of Ketones and Alcohols from Esters and Amides

| Electrophile | Grignard Reagent | Intermediate/Product | Expected Outcome |

| Methyl benzoate | This compound (2 eq.) | 1,1-Bis(2-(1,3-dioxan-2-yl)ethyl)-1-phenylmethanol | Tertiary Alcohol |

| N-Methoxy-N-methylbenzamide (Weinreb Amide) | This compound (1 eq.) | 1-(1,3-Dioxan-2-yl)-3-phenylpropan-2-one | Ketone |

Specific yields for these reactions with this compound are not detailed in the available literature but are based on the established reactivity of Grignard reagents with esters and Weinreb amides. researchgate.net

Chemo- and Regioselective Considerations in Functionalized Substrates

A key advantage of using this compound is the inherent chemoselectivity provided by the dioxane protecting group. Acetals are stable under the basic conditions of Grignard reactions, allowing the Grignard reagent to react with other electrophilic functional groups, such as esters or ketones, within the same molecule without self-reaction. nih.gov This is crucial in the synthesis of complex molecules where multiple functional groups are present. For a reaction to be selective at an ester site in the presence of a ketone, the ketone must first be protected as an acetal (B89532). nih.gov

In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. The regioselectivity is influenced by steric hindrance at the carbonyl carbon and the nature of the Grignard reagent. While specific studies on the regioselectivity of this compound are not prevalent, general principles suggest that as a primary alkyl Grignard, it would favor 1,2-addition, particularly with aldehydes and less hindered ketones.

Cross-Coupling Reactions

Beyond carbonyl additions, this compound can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between sp3-hybridized carbon atoms.

Iron-Catalyzed Alkyl-Alkyl Cross-Coupling Methodologies

Iron-catalyzed cross-coupling has emerged as an economical and environmentally benign alternative to methods using precious metals like palladium. These reactions are effective for forming C(sp2)-C(sp3) and C(sp3)-C(sp3) bonds.

Iron(II) acetate (B1210297) (Fe(OAc)2) in combination with N-heterocyclic carbene (NHC) ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) or 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), has been investigated for cross-coupling reactions. researchgate.net For instance, the formation of an (NHC)Fe(ethyl)2THF species can be achieved by reacting Fe(OAc)2 and an NHC ligand with ethylmagnesium bromide. researchgate.net These systems have shown promise in the cross-coupling of alkyl Grignard reagents with aryl chlorides. researchgate.net

While direct evidence for the use of this compound in an Fe(OAc)2/NHC-catalyzed alkyl-alkyl cross-coupling is not explicitly detailed in the surveyed literature, the existing research on similar systems suggests its potential applicability. The mechanism of these iron-catalyzed reactions is often proposed to involve radical pathways. researchgate.net The development of such methodologies would offer a powerful tool for constructing complex molecular frameworks containing the versatile β-formyl ethyl synthon. Research has demonstrated the successful iron-catalyzed cross-coupling of alkyl Grignard reagents with alkyl halides, highlighting the potential for these systems.

Preparation of Specialized Organic Building Blocks

The unique structure of this compound makes it a valuable reagent for the synthesis of more complex and specialized organic building blocks that can be further elaborated in multi-step syntheses.

Synthesis of Enamides via Grignard Addition-Acylation

This compound is utilized in a Grignard addition-acylation strategy for the preparation of enamides. sigmaaldrich.com This method typically involves the nucleophilic addition of the Grignard reagent to a nitrile, followed by acylation. The initial addition of the Grignard reagent to the nitrile forms a magnesium iminate intermediate. This intermediate is then acylated in situ. Subsequent rearrangement and hydrolysis can lead to the formation of the enamide product. A general representation of this type of reaction involves the sequential addition of different Grignard reagents and an acylating agent to an oxonitrile, which generates a diverse array of cyclic enamides. nih.govnih.gov

The reaction proceeds through the formation of a C-magnesiated nitrile intermediate, which then undergoes preferential N-acylation to form an acyl ketenimine. This reactive intermediate is then trapped by a nucleophile, such as another Grignard reagent, to form the highly substituted enamide. nih.govnih.gov

Table 1: Illustrative Example of Enamide Synthesis via Grignard Addition-Acylation

| Step | Reagent/Reactant | Intermediate/Product | Key Transformation |

| 1 | Oxonitrile + Grignard Reagent 1 | C-magnesiated nitrile | Conjugate addition |

| 2 | + Grignard Reagent 2 | Di-Grignard adduct | Carbonyl addition |

| 3 | + Acylating Agent | Acyl ketenimine | N-acylation |

| 4 | + Grignard Reagent 3 | Enamide | Nucleophilic attack |

This table illustrates a general multi-component approach to enamides. The specific use of this compound would typically involve its role as one of the Grignard reagents in such a sequence.

Formation of Trisubstituted Allenes from Propargylic Ammonium (B1175870) Salts

Another key application of this compound is in the synthesis of trisubstituted allenes through its reaction with propargylic ammonium salts. sigmaaldrich.com This transformation provides a route to these synthetically valuable motifs, which are present in numerous natural products and bioactive molecules. The reaction likely proceeds via an SN2' mechanism, where the Grignard reagent attacks the triple bond of the propargylic system at the γ-position, leading to the displacement of the ammonium leaving group and the formation of the allene.

The use of a copper catalyst is often employed in the reaction of Grignard reagents with propargylic substrates to favor the formation of allenes. While the provided information specifies propargylic ammonium salts, related syntheses of allenes often utilize propargylic ethers or halides in the presence of transition metal catalysts like iron or nickel.

Table 2: General Scheme for the Synthesis of Trisubstituted Allenes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Propargylic Ammonium Salt | This compound | Typically THF solvent, may involve a transition metal co-catalyst | Trisubstituted Allene |

This table outlines the general transformation. Specific yields and reaction conditions would be dependent on the exact substrates and any co-catalysts used.

Construction of Indole (B1671886) Derivatives and Other Heterocyclic Systems

The utility of this compound extends to the synthesis of complex heterocyclic structures, which are pivotal scaffolds in medicinal chemistry and materials science. While direct examples of its application in indole synthesis are not extensively documented in the reviewed literature, the reactivity profile of this Grignard reagent suggests its potential as a versatile building block for introducing a protected acetaldehyde (B116499) equivalent onto various heterocyclic cores.

Grignard reagents are well-established tools for the C-alkylation of heteroaromatic compounds. The reaction typically proceeds via nucleophilic attack of the Grignard reagent on an electrophilic site of the heterocycle, which can be inherent to the ring system or induced by a suitable activating group. For instance, the reaction of Grignard reagents with activated forms of heterocycles, such as N-acylated or N-silylated derivatives, is a common strategy for functionalization.

In the context of indole synthesis, this compound could potentially be employed in several ways. One hypothetical approach involves the reaction with an electrophilic indole precursor, such as an isatin (B1672199) or an oxindole (B195798) derivative. The addition of the Grignard reagent to a carbonyl group in these substrates would introduce the (1,3-dioxan-2-yl)ethyl side chain, which could then be further manipulated. Subsequent dehydration and deprotection of the acetal would yield a 2-vinylindole derivative, a valuable intermediate for further diversification.

Furthermore, the general reactivity of Grignard reagents with a wide array of electrophiles opens up possibilities for constructing other heterocyclic systems. For example, reaction with nitriles can lead to ketones after hydrolysis, while reaction with esters or acid chlorides would yield tertiary alcohols. masterorganicchemistry.com These functionalities, once installed on a heterocyclic framework, can serve as handles for subsequent cyclization reactions to build fused or spirocyclic systems. The protected aldehyde functionality within this compound offers a latent carbonyl group that can be unmasked under acidic conditions for subsequent intramolecular reactions, such as Pictet-Spengler or Friedel-Crafts type cyclizations, to construct polycyclic heterocyclic architectures.

Utilization in the Synthesis of Natural Products and Bioactive Molecules (e.g., Febrifugine (B1672321) Analogs)

A significant application of this compound lies in its role as a key intermediate in the synthesis of febrifugine and its analogs. chemicalbook.comchemdad.comguidechem.comcnreagent.com Febrifugine is a quinazolinone alkaloid originally isolated from the roots of the Chinese plant Dichroa febrifuga, which has demonstrated potent antimalarial activity. acs.orgacs.org However, its clinical use has been hampered by side effects. acs.org This has spurred extensive research into the synthesis of febrifugine analogs with improved therapeutic profiles. acs.orgacs.orgnih.gov One notable synthetic analog is halofuginone, which has been investigated for its antifibrotic, antiprotozoal, and anticancer activities. nih.govresearchgate.netnih.gov

The synthesis of febrifugine and its derivatives often involves the construction of a key piperidine (B6355638) fragment bearing specific substituents. This compound serves as a crucial reagent for introducing a protected two-carbon side chain, which ultimately becomes part of the intricate framework of the final bioactive molecule. This Grignard reagent allows for the controlled addition of a masked acetaldehyde unit to an electrophilic center in a synthetic precursor.

For instance, in a synthetic route towards febrifugine analogs, the Grignard reagent can be reacted with a suitable piperidine-based electrophile. Following the Grignard addition, the dioxane protecting group can be removed under acidic conditions to reveal the aldehyde functionality. This aldehyde can then undergo further transformations, such as reductive amination or condensation reactions, to complete the synthesis of the target molecule. The use of the 1,3-dioxane (B1201747) as a protecting group is advantageous due to its stability under the basic conditions of the Grignard reaction and its relatively mild deprotection conditions.

The development of synthetic routes to febrifugine analogs is an active area of research, with various strategies being explored to modify the quinazoline (B50416) ring, the linker, and the piperidine moiety to enhance biological activity and reduce toxicity. acs.org The versatility of this compound as a robust C2-synthon makes it a valuable tool in these synthetic endeavors.

Reactions with Acetal-Containing Substrates

The reactivity of this compound with substrates that also contain acetal functionalities is a nuanced area of its chemical behavior. The presence of multiple acetal groups within the reacting partners can lead to interesting selectivity challenges and potential for complex molecular architectures.

Reactivity with 2-Methoxy-1,3-dioxanes

While specific studies on the reaction of this compound with 2-methoxy-1,3-dioxanes are not prevalent in the searched literature, the reactivity can be inferred from studies on analogous systems, such as the reaction of Grignard reagents with 2-alkoxy-1,3-dioxolans. rsc.org In these reactions, the 2-alkoxy-1,3-dioxolane acts as a formyl cation equivalent. The Grignard reagent attacks the electrophilic C2 carbon of the dioxane ring, leading to the displacement of the methoxy (B1213986) group.

The proposed mechanism involves the nucleophilic addition of the Grignard reagent to the C2 position of the 2-methoxy-1,3-dioxane. This would result in the formation of a new carbon-carbon bond and the expulsion of the methoxide (B1231860) leaving group, yielding a 2-substituted-1,3-dioxane. In this case, the product would be 2-((1,3-dioxan-2-yl)ethyl)-1,3-dioxane. The efficiency of this reaction can be influenced by the nature of the alkoxy leaving group and the specific Grignard reagent used. rsc.org It is plausible that Lewis acids could be employed to activate the 2-methoxy-1,3-dioxane towards nucleophilic attack. sapub.org

Transformations Involving Substituted 5-Acyl-1,3-dioxanes

The reaction of Grignard reagents with substituted 5-acyl-1,3-dioxanes has been investigated as a route to synthesize tertiary alcohols containing a 1,3-dioxane moiety. researchgate.net In a study, 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one was reacted with various Grignard reagents, including ethylmagnesium bromide, ethylmagnesium iodide, allylmagnesium bromide, allylmagnesium iodide, and benzylmagnesium bromide. researchgate.net

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the acyl group. This addition leads to the formation of a tertiary alcohol upon aqueous workup. The 1,3-dioxane ring itself remains intact throughout the reaction, demonstrating the chemoselectivity of the Grignard reagent for the ketone functionality over the acetal. researchgate.net

This transformation provides a straightforward method for accessing complex molecules containing both a tertiary alcohol and a protected diol functionality. The resulting products can be valuable intermediates in organic synthesis, with the 1,3-dioxane ring serving as a protecting group for a 1,3-diol, which can be deprotected under acidic conditions for further elaboration. The yields of these reactions are generally good, and the optimal conditions can be fine-tuned by adjusting the Grignard reagent and reaction parameters. researchgate.net

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Grignard reagents in solution. caltech.edu For (1,3-Dioxan-2-ylethyl)magnesium bromide, ¹H and ¹³C NMR are crucial for confirming the integrity of the carbon skeleton after its formation and for monitoring its consumption during a reaction.

Structural Elucidation: The ¹H NMR spectrum would confirm the presence of the ethyl bridge and the 1,3-dioxane (B1201747) ring. The protons on the carbon bonded to magnesium are expected to be shifted significantly upfield due to the shielding effect of the electropositive metal, a characteristic feature of organometallic compounds. The distinct signals for the dioxane ring protons would also be identifiable. Similarly, ¹³C NMR provides definitive evidence of the carbon framework.

Reaction Monitoring: NMR is used to monitor the progress of Grignard reactions. mendelset.com The disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to the product allow for real-time tracking of the reaction, helping to determine reaction completion and identify potential byproducts. It is also a key tool for studying the components of the Schlenk equilibrium, which describes the balance between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species in solution. nih.govwikipedia.orgresearchgate.net

Predicted NMR Data for this compound: While specific experimental spectra for this exact reagent are not broadly published, a predicted spectrum can be tabulated based on its known structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in THF This table is based on established principles of NMR spectroscopy for organometallic compounds and may not represent exact experimental values.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Mg-C H₂-CH₂- | ~0.5 - 1.0 | ~5 - 15 |

| Mg-CH₂-C H₂- | ~1.5 - 2.0 | ~25 - 35 |

| O-C H₂-CH₂-C H₂-O | ~3.6 - 4.1 | ~65 - 70 |

| O-CH₂-C H₂-CH₂-O | ~1.3 - 2.1 | ~25 - 30 |

| -C H(O-)₂ | ~4.5 - 5.0 | ~100 - 105 |

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., EPR, Mössbauer Spectroscopy, Magnetic Circular Dichroism)

To delve deeper into the reaction mechanisms of Grignard reagents, which can proceed through polar or radical pathways, advanced spectroscopic techniques are employed. acs.orgacorn.works

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive method for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of Grignard reactions, EPR can provide evidence for single-electron transfer (SET) mechanisms. acs.org If the reaction of this compound proceeds via a radical pathway, EPR could be used to detect the formation of radical intermediates. acs.org

Mössbauer Spectroscopy: While primarily used for elements like iron and tin, Mössbauer spectroscopy can be adapted for certain magnesium isotopes. It provides information about the electronic environment and oxidation state of the nucleus. For this Grignard reagent, it could potentially probe the nature of the Mg-C and Mg-Br bonds, although its application is less common than other techniques.

Magnetic Circular Dichroism (MCD): MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for studying the electronic structure of molecules, particularly paramagnetic species that might be involved in alternative reaction pathways. acs.org

X-ray Crystallography for Solid-State Structural Analysis of Related Intermediates

X-ray crystallography provides unambiguous proof of molecular structure in the solid state. nih.gov While Grignard reagents are typically used in solution, crystalline samples can sometimes be obtained. A crystal structure of this compound would reveal precise bond lengths, bond angles, and the coordination environment of the magnesium atom. In ethereal solvents like tetrahydrofuran (B95107) (THF), the magnesium center is typically tetrahedrally coordinated, bonding to the alkyl group, the bromide, and two solvent molecules. wikipedia.org Such a structure would provide definitive insight into the monomeric form of the reagent, complementing the solution-state view provided by the Schlenk equilibrium. nih.gov

Gas Chromatography (GC) for Product Analysis and Purity Assessment

Gas Chromatography is a vital analytical technique for assessing the outcome of reactions involving this compound. Following the reaction and appropriate workup to quench the reactive Grignard species, GC is used to separate and quantify the components of the resulting mixture. This allows for the determination of product purity, the calculation of reaction yield, and the identification of any byproducts formed. oup.com

Table 2: Illustrative GC Analysis of a Reaction Product This table represents a hypothetical analysis of the product mixture from the reaction of this compound with an electrophile.

| Retention Time (min) | Component | Area (%) | Identity |

|---|---|---|---|

| 3.45 | Solvent (e.g., Diethyl Ether) | - | - |

| 5.12 | Unreacted Starting Material | 4.5 | Electrophile |

| 8.91 | Desired Product | 92.3 | Product of Grignard Addition |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the products derived from this compound. mendelset.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can confirm the molecular formula of the product. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner.

Table 3: Expected HRMS Data for a Hypothetical Product Assuming the reaction of C₆H₁₁BrMgO₂ with a generic electrophile 'E' to form a product C₆H₁₁O₂-E.

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₂O₂E⁺ | [Calculated Value] | [Experimental Value] |

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated or measured to aid in identification. uni.lu

Computational Chemistry and Density Functional Theory (DFT) for Electronic Structure and Reaction Pathway Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for understanding the intricacies of Grignard reagents and their reactions. nih.govacs.org For this compound, DFT calculations can provide insights that are difficult to obtain experimentally.

Key Applications of DFT:

Structural Modeling: Predicting the most stable 3D geometry of the Grignard reagent, including its interaction with solvent molecules.

Electronic Structure Analysis: Calculating the charge distribution to quantify the nucleophilicity of the carbon atom bonded to magnesium.

Reaction Pathway Modeling: Simulating the entire reaction coordinate for the addition to an electrophile, allowing for the calculation of activation energies and the identification of transition states. acs.org This helps to distinguish between different possible mechanisms, such as concerted or stepwise pathways. nih.gov

Table 4: Insights from DFT Modeling of this compound

| Computational Output | Information Gained |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, and solvent coordination. |

| Mulliken/NBO Charges | Partial charges on atoms, confirming the C⁻-Mg⁺ bond polarity. |

| Molecular Orbitals (HOMO/LUMO) | Identification of the nucleophilic (HOMO) and electrophilic (LUMO) centers. |

| Transition State Search | Structure and energy of the reaction's highest energy point. |

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Transformations

A key area for future investigation is the application of (1,3-Dioxan-2-ylethyl)magnesium bromide in novel stereoselective transformations. The development of asymmetric addition reactions is a cornerstone of modern organic synthesis, and this reagent is a prime candidate for such advancements.

Future research could focus on:

Chiral Ligand-Mediated Additions: The use of chiral ligands to control the stereochemical outcome of reactions involving Grignard reagents is a well-established strategy. nih.govrsc.org Research into the reaction of this compound with various prochiral electrophiles, such as ketones and imines, in the presence of a library of chiral ligands could lead to the development of highly enantioselective methods for the synthesis of chiral alcohols and amines. The 1,3-dioxane (B1201747) moiety itself could influence the stereochemical course of these reactions.

Diastereoselective Additions: The steric bulk and coordinating ability of the 1,3-dioxane ring could be exploited to control diastereoselectivity in reactions with chiral substrates. Studies on the addition of this Grignard reagent to chiral aldehydes, ketones, and other electrophiles would be valuable. jst.go.jp For instance, high diastereoselectivity has been achieved in the addition of Grignard reagents to chiral 1-oxo-β-tetralone 1-acetals, suggesting that the acetal (B89532) structure can effectively control the facial selectivity of the nucleophilic attack. jst.go.jp

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the 1,3-dioxane ring could provide another powerful tool for inducing stereoselectivity. Subsequent removal of the auxiliary would furnish enantiomerically enriched products.

Table 1: Potential Stereoselective Reactions

| Reaction Type | Electrophile | Potential Chiral Control | Potential Product |

| Enantioselective Addition | Prochiral Ketone | Chiral Ligand (e.g., Taniaphos, Josiphos) | Chiral Tertiary Alcohol |

| Enantioselective Addition | Prochiral Imine | Chiral Ligand | Chiral Amine |

| Diastereoselective Addition | Chiral Aldehyde | Substrate Control | Diastereomerically Enriched Diol Precursor |

| Auxiliary-Controlled Addition | Achiral Ketone | Chiral Dioxane Acetal | Enantiomerically Enriched Tertiary Alcohol |

Application in Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to incorporate this compound into more environmentally benign reaction protocols.

Key research areas include:

Use of Greener Solvents: Traditional Grignard reactions are often performed in hazardous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Investigating the formation and reactivity of this compound in more sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could significantly reduce the environmental impact. mdpi.comrsc.org Recent studies have even explored Grignard-type reactions in aqueous media or deep eutectic solvents, a revolutionary concept that warrants exploration for this reagent. mdpi.comresearchgate.netbeyondbenign.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. nih.govacs.org Developing a flow process for the generation and immediate use of this compound would allow for better temperature control, reduced reaction times, and potentially minimize the formation of byproducts. nih.gov This "flash chemistry" approach is particularly suited for highly reactive intermediates. nih.gov

Mechanochemical Synthesis: The solvent-free, mechanochemical synthesis of Grignard reagents using ball milling is an emerging green technology. nih.gov Exploring the possibility of generating this compound under these conditions could eliminate the need for bulk solvents altogether, representing a significant step towards a more sustainable process. nih.gov

Exploration of New Catalytic Systems for Enhanced Efficiency

Catalysis can dramatically improve the efficiency and selectivity of Grignard reactions. While some catalytic systems are known for Grignard reagents in general, their specific application to this compound is a fertile area for research.

Future directions could involve:

Metal-Free Catalysis: Recent advancements have shown that non-metallic catalysts, such as tetrabutylammonium (B224687) chloride, can enhance the efficiency of Grignard additions to ketones by shifting the Schlenk equilibrium. organic-chemistry.org Investigating such systems for reactions involving this compound could lead to more cost-effective and less toxic synthetic methods. organic-chemistry.org

Copper-Catalyzed Reactions: Copper salts are well-known catalysts for Grignard reactions, particularly for conjugate additions and cross-coupling reactions. acs.org Exploring copper-catalyzed additions of this compound to α,β-unsaturated systems would expand its synthetic utility.

Iron-Catalyzed Cross-Coupling: Iron catalysts are an inexpensive and non-toxic alternative to palladium for cross-coupling reactions. bris.ac.ukacs.org The development of iron-catalyzed cross-coupling protocols for this compound with various organic halides would be a significant contribution to sustainable chemistry. bris.ac.uk

Table 2: Potential Catalytic Systems

| Catalyst Type | Reaction Type | Potential Advantage |

| Metal-Free (e.g., NBu4Cl) | Addition to Ketones | Reduced cost and toxicity |

| Copper(I) Halides | Conjugate Addition | Access to 1,4-adducts |

| Iron(III) Salts | Cross-Coupling | Sustainable alternative to palladium |

| Nickel(II) Salts | Cross-Coupling with Aryl Halides | High yields for biaryl synthesis |

Investigation of Cross-Reactivity with Diverse Electrophilic Partners

The reactivity of this compound with a broader range of electrophiles is not yet fully documented. A systematic investigation into its cross-reactivity would significantly broaden its applicability in organic synthesis.

Potential areas of exploration include:

Cross-Coupling Reactions: While Grignard reagents are known to participate in cross-coupling reactions, the specific scope for this compound remains to be defined. organic-chemistry.org Research into its palladium-, nickel-, or iron-catalyzed coupling with aryl, vinyl, and alkyl halides would be highly valuable. organic-chemistry.org The addition of zinc halides has been shown to mediate the cross-coupling of other Grignard reagents and could be a fruitful strategy to explore. organic-chemistry.org

Reactions with Carbonyl Derivatives: Beyond simple aldehydes and ketones, its reactivity with esters, acid chlorides, and amides should be systematically studied. Grignard reagents typically add twice to esters and acid chlorides, a reactivity pattern that needs to be confirmed and potentially controlled for this specific reagent. masterorganicchemistry.commasterorganicchemistry.com

Ring-Opening Reactions: The reaction of Grignard reagents with epoxides is a powerful method for C-C bond formation. masterorganicchemistry.com Investigating the reaction of this compound with a variety of substituted epoxides would provide access to a range of functionalized diol precursors.

Addition to Nitriles and Imines: The addition to nitriles to form ketones (after hydrolysis) and to imines to form amines are important transformations that expand the synthetic utility of Grignard reagents. fiveable.me

Design of Related Reagents with Tunable Reactivity Profiles

The structure of the 1,3-dioxane protecting group can be modified to fine-tune the reactivity of the Grignard reagent. This represents a sophisticated strategy for designing bespoke reagents for specific synthetic challenges.

Future research could focus on:

Steric and Electronic Modifications: Introducing substituents onto the 1,3-dioxane ring would alter its steric bulk and electronic properties. This could influence the reagent's nucleophilicity and selectivity in addition reactions. For example, bulkier acetals could enhance diastereoselectivity.

"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to Grignard reagents can break up magnesium aggregates and increase reactivity, creating so-called "turbo-Grignard" reagents. strath.ac.uk Studying the effect of LiCl on the reactivity of this compound could unlock new synthetic possibilities, particularly for reactions with challenging electrophiles.

Alternative Protecting Groups: While the 1,3-dioxane is effective, exploring other acetal-based protecting groups with different stabilities and steric/electronic properties could lead to a family of related Grignard reagents with a spectrum of reactivities. This would allow for greater flexibility in multi-step synthesis.

Q & A

Q. What are the critical safety considerations when handling (1,3-Dioxan-2-ylethyl)magnesium bromide in laboratory settings?

- Methodological Answer : This Grignard reagent is highly flammable (H225), reacts violently with water (EUH014), and causes severe skin/eye damage (H314/H318). Safety protocols include:

- Use inert atmosphere (N₂/Ar) and anhydrous conditions .

- Avoid sparks/open flames; store in tightly sealed containers at ≤25°C .

- Wear PPE: chemical-resistant gloves, face shields, and flame-retardant lab coats .

- In case of spills, use inert adsorbents (e.g., sand) and avoid water-based cleanup .

Q. What solvents and reaction conditions are optimal for synthesizing complexes with this compound?

- Methodological Answer :

- Solvent : Tetrahydrofuran (THF) or 2-methyl-THF (0.5–1.0 M solutions) are standard due to compatibility with Grignard reactivity .

- Temperature : Reactions often proceed at −40°C to 60°C, depending on the target complex. For iron-NHC precatalysts, 50–60°C is typical .

- Stoichiometry : Use 4–6 equivalents of Grignard reagent per metal center (e.g., Fe(OAc)₂) to ensure complete alkylation .

Q. How is this compound typically employed in cross-coupling reactions?

- Methodological Answer : It serves as an alkylating agent in iron- or copper-catalyzed reactions:

- Iron-NHC Systems : Forms chelated Fe(II) complexes (e.g., (NHC)Fe(1,3-dioxan-2-ylethyl)₂), enabling selective alkyl-alkyl cross-coupling with electrophiles like 1-iodo-3-phenylpropane (69% yield with IPr ligand) .

- Copper Catalysis : Achieves stereospecific allene synthesis (94:6 enantiomeric ratio) at −40°C with SPhos ligand .

Advanced Research Questions

Q. How do ligand steric and electronic properties influence catalytic performance in iron-NHC systems using this Grignard reagent?

- Methodological Answer :

- Steric Effects : Saturated backbones (e.g., SIPr vs. IPr) reduce chelation, increasing β-H elimination and lowering cross-coupled yields (e.g., 0% vs. 69% for SIPr vs. IPr) .

- Electronic Effects : Mössbauer spectroscopy (δ = 0.43–0.52 mm/s, ΔEQ = 1.60–1.80 mm/s) and DFT reveal minimal electronic variation between NHCs, suggesting steric dominance .

- Design Tip : Use bulky, unsaturated NHCs (e.g., IPr) to stabilize chelated intermediates and suppress side reactions .

Q. What structural characterization techniques are most effective for analyzing this compound-derived complexes?

- Methodological Answer :

- X-Ray Diffraction : Resolves Fe–C bond lengths (2.10–2.12 Å) and chelation geometry (τ₅ = 0.43–0.52) in bis-alkyl iron complexes .

- 57Fe Mössbauer Spectroscopy : Confirms high-spin Fe(II) states (μeff = 4.4–4.9 μB) and quantifies ligand-field effects .

- Magnetic Circular Dichroism (MCD) : Correlates electronic structure with catalytic activity in distorted trigonal bipyramidal geometries .

Q. How can researchers resolve contradictions in catalytic selectivity when varying reaction parameters?

- Methodological Answer :

- Variable Screening : Test ligands, solvents, and temperatures systematically. For example, THF vs. CH₂Cl₂ alters copper-catalyzed allene synthesis rates .

- In Situ Monitoring : Use GC/MS or NMR to track intermediates (e.g., β-H elimination byproducts) .

- Computational Modeling : Apply DFT to predict steric clashes (e.g., SIPr’s backbone saturation disrupting chelation) .

Q. What strategies optimize stereospecific outcomes in copper-catalyzed reactions with this Grignard reagent?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.